methyl 2-[2-(trifluoromethyl)phenoxy]acetate
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Overview
Description
Methyl 2-[2-(trifluoromethyl)phenoxy]acetate is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate ester
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)phenol and methyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Strong nucleophiles like sodium hydride (NaH)
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids
Reduction: Trifluoromethyl-substituted alcohols
Substitution: Various substituted phenols and esters
Scientific Research Applications
Chemistry: Methyl 2-[2-(trifluoromethyl)phenoxy]acetate is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. Biology: The compound's fluorinated structure makes it useful in studying biological systems, particularly in tracing and imaging techniques. Medicine: Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved performance.
Mechanism of Action
The mechanism by which methyl 2-[2-(trifluoromethyl)phenoxy]acetate exerts its effects depends on its specific application. In drug design, the trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets. The molecular targets and pathways involved vary based on the intended use, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
Methyl 2-(trifluoromethyl)benzoate
Trifluoromethylphenol
Trifluoromethyl-substituted benzene derivatives
Uniqueness: Methyl 2-[2-(trifluoromethyl)phenoxy]acetate stands out due to its specific structural features, which confer unique chemical and physical properties compared to other trifluoromethylated compounds. Its acetate ester group, in particular, makes it more reactive and versatile in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
CAS No. |
787575-51-3 |
---|---|
Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenoxy]acetate |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-5-3-2-4-7(8)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
HFBZMRWMIBCZKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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